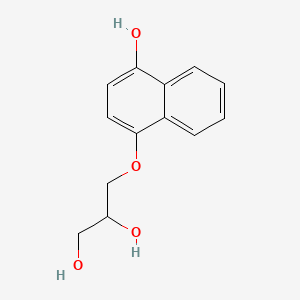

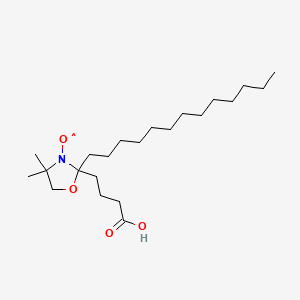

![molecular formula C8H13N5 B1226349 5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile CAS No. 113513-30-7](/img/structure/B1226349.png)

5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile

Overview

Description

This compound belongs to the pyrazole family, characterized by a nitrogen-containing heterocyclic aromatic ring. Pyrazole compounds are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar pyrazole derivatives often involves reactions of pyrazolinones with various reagents. For example, Ahmed et al. (2002) described the synthesis of a related compound, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, through the reaction of 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile (Ahmed, Kandeel, Abbady, & Youssef, 2002).

Molecular Structure Analysis

The crystal and molecular structure of similar compounds, like 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, have been analyzed, revealing stabilizing intermolecular interactions. This kind of analysis is crucial for understanding the compound's reactivity and binding properties (Fathima, Khazi, Khazi, & Begum, 2014).

Chemical Reactions and Properties

The chemical reactions of pyrazole derivatives are diverse, depending on the functional groups present. For instance, Youssef et al. (2007) reported the transformation of a similar compound into fused heterocyclic systems, demonstrating the compound's reactivity and potential for forming biologically active structures (Youssef & Omar, 2007).

Physical Properties Analysis

The physical properties of pyrazole derivatives can vary widely. These properties are influenced by the molecular structure and the presence of different substituents. The synthesis method can also impact the physical properties of the final compound.

Chemical Properties Analysis

Pyrazole derivatives exhibit a range of chemical properties, including potential biological activities. The specific chemical properties of 5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile would depend on its molecular structure and substituents. Similar compounds have been studied for their antimicrobial and antifungal properties, as well as their potential use in medicinal chemistry (Mandour et al., 2012).

Scientific Research Applications

Synthesis and Biological Activity

5-Amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile is involved in the synthesis of novel adenosine analogs. One study reported the chemical modification of this compound to create new compounds with potential biological activities. These modifications did not show cytotoxicity against certain cancer cells or human cytomegalovirus, indicating a specific biological activity profile (Berry et al., 1994).

Involvement in Unexpected Chemical Reactions

This compound has been noted for its role in unexpected chemical reactions. For example, during attempts to synthesize certain tetrazole derivatives, researchers observed the formation of pyrazolopyrimidine derivatives instead. This highlights its reactivity and potential for creating diverse chemical structures (Faria et al., 2013).

Corrosion Inhibition

Research has also explored the use of derivatives of this compound as corrosion inhibitors. Studies found that certain derivatives effectively inhibited corrosion of mild steel in acidic solutions, demonstrating its utility in material science and engineering applications (Yadav et al., 2016).

Antimicrobial Activity

Some derivatives synthesized from this compound have shown significant antibacterial activity. This suggests its potential in developing new antimicrobial agents, contributing to the field of medicinal chemistry (Rahmouni et al., 2014).

Multicomponent Synthesis

The compound has been used in multicomponent synthesis protocols, highlighting its versatility in creating complex chemical structures. This property is valuable in synthetic organic chemistry for developing various biologically important heterocyclic compounds (Nimbalkar et al., 2017).

Antiviral Activity

Finally, some derivatives of this compound have demonstrated promising antiviral activity against herpes simplex virus type-1 (HSV-1), indicating its potential in antiviral drug development (Rashad et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-5-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c1-11-4-2-3-7-6(5-9)8(10)13-12-7/h11H,2-4H2,1H3,(H3,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYUWIMEBHUCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=C(C(=NN1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184181 | |

| Record name | 3-Amino-5-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113513-30-7 | |

| Record name | 3-Amino-5-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113513-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

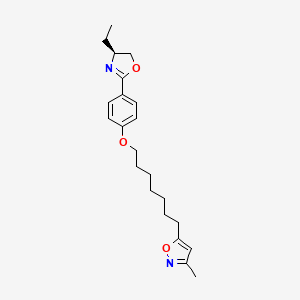

![1-[2-[(4-Chlorophenyl)thio]ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B1226269.png)

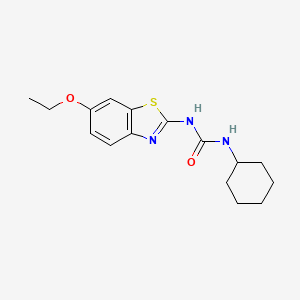

![3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)propanehydrazide](/img/structure/B1226270.png)

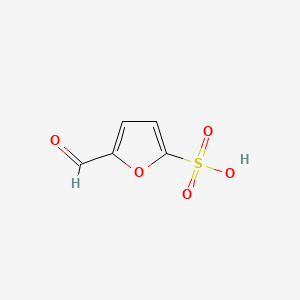

![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1226271.png)

![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1226272.png)

![1-[[2-(1H-benzimidazol-2-ylthio)-1-oxoethyl]amino]-3-ethylthiourea](/img/structure/B1226276.png)

![2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone](/img/structure/B1226284.png)

![1-(2-Tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1226285.png)

![3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1226290.png)